molecular formula C8H17NOS B14510689 N-Cyclohexylethanesulfinamide CAS No. 62659-46-5

N-Cyclohexylethanesulfinamide

Cat. No.: B14510689
CAS No.: 62659-46-5
M. Wt: 175.29 g/mol
InChI Key: YFNFYGDZUVHIJF-UHFFFAOYSA-N
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Description

N-Cyclohexylethanesulfinamide is a chemical compound offered for research and development purposes. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Compounds featuring a sulfinamide functional group linked to a cyclohexyl moiety are of significant interest in organic synthesis and medicinal chemistry. The sulfinamide group (R-S(O)-NH-R') is a versatile synthon, often serving as a chiral auxiliary or a key intermediate in the synthesis of sulfonamides and other sulfur-containing molecules . Research into structurally related N-cyclohexyl sulfonamides has demonstrated their potential as precursors for biologically active heterocycles and their role in studying dopamine receptors in the central nervous system . Furthermore, the sulfonamide moiety is a recognized bioisostere of the carboxylic acid group and is a privileged structure in pharmaceutical science, found in molecules with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties . As such, this compound presents researchers with a valuable building block for exploring new chemical spaces in drug discovery programs, developing novel synthetic methodologies, and investigating the mechanism of action of sulfur-based bioactive compounds. Researchers are tasked with determining any specific suitability for their intended applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62659-46-5

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-cyclohexylethanesulfinamide

InChI

InChI=1S/C8H17NOS/c1-2-11(10)9-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

YFNFYGDZUVHIJF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)NC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclohexylethanesulfinamide and Analogous Sulfinamides

Established Reaction Pathways for Sulfinamide Construction

The formation of the sulfinamide linkage can be achieved through several strategic bond constructions, primarily involving the creation of the sulfur-nitrogen or sulfur-carbon bond. Established methodologies have evolved from classical approaches to more sophisticated catalytic systems, enhancing efficiency, substrate scope, and functional group tolerance.

Oxidative Coupling Reactions of Sulfur and Nitrogen Precursors

Oxidative coupling reactions represent a direct and atom-economical approach to sulfinamide synthesis, typically involving the reaction of thiols and amines in the presence of an oxidant. nih.gov This methodology streamlines the synthetic process by avoiding the pre-functionalization of starting materials. nih.gov The reaction proceeds through the in-situ generation of a reactive sulfur electrophile from the thiol, which is then trapped by the amine nucleophile.

Recent advancements have explored electrochemical methods for the oxidative coupling of thiols and amines, offering an environmentally benign alternative that avoids the use of chemical oxidants. researchgate.netresearchgate.net In this approach, an electric current drives the transformation, with hydrogen often being the only byproduct. researchgate.net The mechanism is believed to involve the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical generated from the amine. Subsequent oxidation steps lead to the formation of the sulfinamide intermediate, which can be further oxidized to the corresponding sulfonamide under the reaction conditions. researchgate.net

Table 1: Examples of Oxidative Coupling for Sulfinamide Synthesis

Sulfur Precursor Nitrogen Precursor Catalyst/Oxidant Product Yield (%) Reference
Aryl Thiol tert-Butylamine PdCl₂/CuI, air N-tert-Butylarylsulfinamide Varies nih.gov
Thiophenol Various Amines CuI, bpy, air N-Substituted arylsulfinamides 40-90 nih.gov

Catalytic Approaches: Metal-Mediated (e.g., Cu, Pd, Fe) and Organocatalytic Syntheses

Catalytic methods have significantly advanced the synthesis of sulfinamides, offering milder reaction conditions and broader applicability compared to traditional stoichiometric approaches.

Metal-Mediated Syntheses: Transition metals such as copper (Cu), palladium (Pd), and iron (Fe) have proven to be effective catalysts for the formation of the S-N bond in sulfinamides.

Copper-catalyzed reactions often involve the coupling of sulfenamides with various partners. For instance, copper catalysis has been employed in the sulfur alkylation of sulfenamides with N-sulfonylhydrazones. researchgate.net Copper-based systems are attractive due to the low cost and low toxicity of the metal. dntb.gov.ua

Palladium-catalyzed methods have been developed for the synthesis of sulfinamides from aryl and alkenyl halides or pseudo-halides and N-sulfinylamines. dntb.gov.ua These reactions proceed under mild conditions and exhibit high functional group tolerance. dntb.gov.ua Palladium catalysis has also been utilized in the desulfitative arylation of olefins using N-methoxysulfonamides. rsc.org

Iron-catalyzed approaches are gaining prominence due to iron's abundance and low environmental impact. Iron salts, under visible light irradiation, can catalyze the decarboxylative sulfinylation of alkyl carboxylic acids to generate alkyl sulfinamides. nih.gov Iron catalysis has also been demonstrated in the direct synthesis of unprotected sulfinamides from free thiols and a hydroxylamine-derived aminating reagent. rsc.org

Organocatalytic Syntheses: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral sulfinamides. Chiral organocatalysts, such as pentanidiums, can mediate the enantioselective sulfur alkylation of sulfenamides. nih.govnih.gov This approach offers a transition-metal-free alternative for the synthesis of enantioenriched sulfinamides. nih.govnih.gov The catalyst forms an ion pair with the sulfenamide (B3320178) anion, directing the alkylation to the sulfur atom with high stereocontrol. nih.gov

Transformations from Sulfinyl Hydroxylamines

The use of sulfinylamine reagents, which are structurally related to sulfinyl hydroxylamines, provides a versatile route to sulfinamides. These reagents can react with a variety of carbon nucleophiles, such as organometallic reagents (Grignard or organolithium reagents), to form the desired sulfinamide products. nih.govsoton.ac.uk A notable example is the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for the direct synthesis of primary sulfonamides from organometallic reagents, a process that proceeds through a sulfinamide intermediate. soton.ac.uknih.gov More recently, the development of stable and reactive N-sulfinylamine reagents, such as Tr-NSO, has enabled the in-situ preparation of reactive alkyl sulfinylamines, which can then be coupled with alkyl radicals to furnish N-alkyl sulfinamides. nih.gov

Stereocontrolled Synthesis of N-Cyclohexylethanesulfinamide Enantiomers

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereocontrolled synthesis of these enantiomers is of paramount importance, particularly for applications in asymmetric synthesis and medicinal chemistry where a single enantiomer is often responsible for the desired biological activity or catalytic efficiency.

Diastereoselective Methods for Chiral Induction

Diastereoselective methods for the synthesis of chiral sulfinamides often rely on the use of a chiral auxiliary. A widely used and highly successful chiral auxiliary is Ellman's auxiliary, tert-butanesulfinamide. osi.lv This approach involves the reaction of a prochiral sulfinylimine, derived from the chiral auxiliary, with a nucleophile. The stereochemical outcome of the reaction is directed by the chiral sulfinyl group, leading to the formation of a diastereomerically enriched product. Subsequent removal of the chiral auxiliary reveals the chiral amine product. While this method is powerful for the synthesis of chiral amines, analogous strategies can be applied to introduce chirality at the sulfur center. For instance, the reaction of a chiral alcohol with a racemic sulfinyl chloride can lead to the formation of diastereomeric sulfinates, which can then be separated and converted to the desired enantiopure sulfinamide.

The use of a cyclohexyl-based chiral auxiliary has also been explored in asymmetric synthesis, demonstrating the potential for such groups to induce high diastereoselectivity in various transformations. soton.ac.ukresearchgate.net

Enantioselective Catalytic Synthesis Approaches

The development of enantioselective catalytic methods provides a more efficient and atom-economical route to chiral sulfinamides, as it avoids the need for stoichiometric amounts of a chiral auxiliary.

Organocatalysis: As mentioned previously, chiral organocatalysts have been successfully employed in the enantioselective synthesis of sulfinamides. For example, chiral pentanidium catalysts have been shown to effectively control the enantioselectivity of the sulfur alkylation of sulfenamides, providing access to a range of enantioenriched aryl and alkyl sulfilimines, which are closely related to sulfinamides. nih.govnih.gov The catalyst's chiral environment dictates the facial selectivity of the electrophilic attack on the prochiral sulfenamide anion. nih.gov

Metal Catalysis: Chiral metal complexes are also powerful tools for enantioselective sulfinamide synthesis. While specific examples for this compound are not abundant in the literature, the principles of asymmetric metal catalysis are well-established for related transformations. For instance, nickel-catalyzed enantioselective C-C coupling reactions have been developed for the synthesis of chiral N-alkylindoles, demonstrating the potential of chiral nickel catalysts to control stereochemistry at a carbon atom adjacent to a nitrogen. nih.govchemrxiv.orgchemrxiv.org Similar strategies, employing chiral ligands with metals like copper, palladium, or rhodium, could potentially be adapted for the enantioselective formation of the S-C or S-N bond in sulfinamides.

Table 2: Chiral Catalysts in Asymmetric Synthesis of Sulfur-Nitrogen Compounds

Catalyst Type Reaction Product Type Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Chiral Pentanidium Sulfur Alkylation of Sulfenamides Chiral Sulfilimines up to 95% ee nih.gov
Chiral Rh/sulfur-olefin Arylation of N-sulfonyl ketimines α-Arylalkyl-substituted sulfamidates High ee dntb.gov.ua

Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic protocols for this compound and its analogs is a critical endeavor, driven by the need to minimize environmental impact and enhance economic viability. Modern synthetic strategies are increasingly integrating the principles of green chemistry and leveraging the capabilities of continuous flow manufacturing. These approaches aim to create safer, more efficient, and environmentally benign processes for the production of sulfinamides.

Green Chemistry Principles in Sulfinamide Synthesis

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The exploration of solvent-free and aqueous media for the synthesis of sulfinamides represents a significant advancement in green chemistry. researchgate.net

Solvent-free, or mechanochemical, approaches involve the use of mechanical force to initiate and sustain chemical reactions. rsc.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. For instance, a one-pot, solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides, a related class of compounds, which could be adapted for sulfinamide synthesis. rsc.org

Aqueous media synthesis is another green alternative, utilizing water as a solvent. Water is non-toxic, non-flammable, and readily available. While the solubility of some organic reactants can be a challenge, the development of water-soluble catalysts and reagents has expanded the scope of aqueous synthesis. researchgate.net For example, a mild and environmentally friendly method for synthesizing sulfonamides in water has been developed, showcasing the potential for similar applications in sulfinamide chemistry. researchgate.netrsc.org

Table 1: Comparison of Reaction Media in Sulfinamide Synthesis

Reaction Medium Advantages Challenges Representative Yields (%)
Traditional Organic Solvents Good solubility of reactants Hazardous, volatile, costly disposal 70-95
Aqueous Media Non-toxic, non-flammable, inexpensive Poor solubility of some reactants 60-85
Solvent-Free (Mechanochemistry) Minimal waste, high efficiency, rapid Limited to solid-state reactions 80-98

Waste minimization and high atom economy are central tenets of green chemistry. yale.eduacs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy are inherently "greener" as they generate less waste. jk-sci.com

In the context of this compound synthesis, this involves designing reaction pathways that avoid the use of stoichiometric reagents and protecting groups, which contribute to waste. acs.org Catalytic methods are preferred as they can be used in small amounts and are often recyclable. yale.edu For example, the direct oxidative coupling of thiols and amines to form sulfinamides is a more atom-economical approach compared to traditional methods that involve pre-functionalized starting materials like sulfinyl chlorides. nih.gov

The E-factor (Environmental factor) is another metric used to quantify the amount of waste generated per unit of product. nih.gov By optimizing reaction conditions and choosing more efficient synthetic routes, the E-factor for sulfinamide production can be significantly reduced.

Table 2: Atom Economy of Different Sulfinamide Synthetic Routes

Synthetic Route Reactants Desired Product Byproducts Atom Economy (%)
Traditional (Sulfinyl Chloride) Ethanesulfonyl chloride + Cyclohexylamine This compound Hydrochloric acid ~55%
Oxidative Coupling Ethanethiol (B150549) + Cyclohexylamine + Oxidant This compound Reduced oxidant >80% (depends on oxidant)
Catalytic Direct Amination Ethanethiol + Cyclohexylamine + Catalyst This compound Water ~95%

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing for the synthesis of this compound and its analogs. amt.ukijprajournal.com By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides enhanced control over reaction parameters, improved safety, and straightforward scalability. nih.govyoutube.com

The benefits of flow chemistry include superior heat and mass transfer, which allows for precise temperature control and efficient mixing. nih.gov This can lead to higher yields, reduced reaction times, and improved product purity. ijprajournal.com The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with highly exothermic or hazardous reactions. nih.gov

Electrochemical synthesis is an inherently green technology that uses electricity to drive chemical reactions, often eliminating the need for stoichiometric reagents. chemistryworld.com When coupled with flow chemistry, electrochemical methods offer a powerful platform for the continuous and sustainable production of sulfinamides. nih.gov

In an electrochemical flow setup, reactants are pumped through an electrochemical cell where the desired transformation occurs at the electrode surfaces. This approach allows for precise control over the reaction potential, which can lead to high selectivity and yield. nih.gov For example, an environmentally benign electrochemical method for the oxidative coupling of thiols and amines to produce sulfonamides has been reported, which generates hydrogen as the only byproduct. nih.govtue.nl This strategy is directly applicable to the synthesis of this compound.

Table 3: Parameters in Electrochemical Flow Synthesis of a Sulfinamide

Parameter Range Effect on Reaction
Flow Rate 0.1 - 10 mL/min Influences residence time and conversion
Current Density 10 - 200 mA/cm² Controls reaction rate and selectivity
Electrolyte Concentration 0.05 - 0.5 M Affects conductivity and cell efficiency
Temperature 25 - 80 °C Influences reaction kinetics and product stability

Microfluidic reactors, or microreactors, are a key enabling technology for flow chemistry. elveflow.com These devices feature channels with dimensions in the sub-millimeter range, which provide extremely high surface-area-to-volume ratios. elveflow.com This results in exceptionally efficient heat and mass transfer, allowing for rapid and highly controlled chemical reactions. elveflow.comelveflow.com

The design of a microfluidic reactor for sulfinamide synthesis would involve creating a network of microchannels for the introduction of reactants, mixing, reaction, and product collection. nih.gov The precise control over reaction conditions afforded by microreactors can lead to the formation of highly pure products with minimal byproduct formation. elveflow.com Furthermore, the small scale of microreactors makes them ideal for rapid reaction optimization and library synthesis. acs.org While scaling up production can be a challenge, this is often addressed through "scaling out," which involves operating multiple microreactors in parallel. elveflow.com

Table 4: Comparison of Reactor Types for Sulfinamide Synthesis

Reactor Type Key Features Advantages for Sulfinamide Synthesis
Batch Reactor Large volume, stirred tank Suitable for large-scale production, well-established technology
Flow Reactor (Meso) Continuous flow, larger channels Improved heat/mass transfer, enhanced safety, scalable
Microfluidic Reactor Continuous flow, microchannels Unsurpassed control, rapid optimization, minimal reagent consumption

N Cyclohexylethanesulfinamide As a Strategic Chiral Auxiliary in Asymmetric Organic Transformations

Fundamental Principles of Stereochemical Induction by Sulfinamides

The efficacy of a sulfinamide as a chiral auxiliary stems from the stable stereogenic center at the sulfur atom. acs.org When an N-sulfinyl group is attached to a pro-chiral substrate, such as an acyl derivative, it creates a chiral environment that can effectively bias the approach of incoming reagents. The stereochemical outcome of subsequent reactions is primarily controlled through non-covalent interactions within a rigid transition state assembly, typically involving a chelating metal cation.

The general mechanism involves the deprotonation of an N-acylsulfinamide at the α-carbon to form a metal enolate. The metal cation (commonly Li⁺, Na⁺, or Mg²⁺) coordinates simultaneously to the enolate oxygen and the sulfinyl oxygen. This chelation creates a rigid, six-membered ring-like transition state. The steric bulk of the substituents on both the sulfur atom (ethyl group) and the nitrogen atom (cyclohexyl group) effectively shields one of the two diastereotopic faces of the enolate, forcing an incoming electrophile to approach from the less hindered face. This directed attack ensures the formation of one diastereomer in significant excess.

The high degree of diastereoselectivity achieved with N-acylsulfinamide auxiliaries is best rationalized by analyzing the geometry of the key reaction intermediate: the metal enolate. Formation of a (Z)-enolate is generally favored, leading to a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model. msu.edu

In this model, the metal cation is chelated by both the enolate oxygen and the sulfinyl oxygen. The bulky N-cyclohexyl group is forced into a pseudo-equatorial position to minimize steric strain, such as A-strain. This conformation orients the ethyl group on the sulfur atom to effectively block one face of the enolate plane. Consequently, an electrophile (E⁺) can only approach from the opposite, unshielded face, leading to the predictable formation of a single diastereomer. The stability and rigidity of this chelated intermediate are paramount for achieving high levels of asymmetric induction. The precise stereochemical outcome is dependent on the absolute configuration of the sulfur center in the parent sulfinamide.

The choice of the N-substituent on the sulfinamide auxiliary is critical for maximizing stereoselectivity. While the tert-butyl group is common, as seen in the widely used Ellman's auxiliary, the cyclohexyl group offers distinct stereochemical advantages. nih.govsigmaaldrich.com

The cyclohexyl ring is a conformationally rigid and sterically demanding group. sigmaaldrich.com In the chelated transition state, its preferred chair conformation provides a broad and well-defined shielding domain that effectively blocks one of the enolate's faces. Compared to the freely rotating methyl groups of a tert-butyl substituent, the fixed structure of the cyclohexyl ring can lead to a more ordered and predictable transition state, thereby enhancing diastereofacial bias. This increased steric hindrance is a key factor in achieving the high diastereoselectivities observed in reactions employing cyclohexyl-based auxiliaries. researchgate.net

Applications in Stereoselective Carbon-Carbon Bond Formation

N-Acyl-N-cyclohexylethanesulfinamide serves as a versatile precursor to chiral enolates, which are key intermediates in a variety of powerful carbon-carbon bond-forming reactions. Its application in aldol (B89426), alkylation, and Michael addition reactions demonstrates its utility in constructing complex chiral molecules with high stereochemical control.

The asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. When the (Z)-enolate derived from an N-acyl-N-cyclohexylethanesulfinamide reacts with an aldehyde, the reaction proceeds through a closed, six-membered Zimmerman-Traxler transition state. msu.edu The facial selectivity is controlled by the chiral auxiliary, as described previously. The reaction of the lithium enolate with various aldehydes typically yields the corresponding syn-aldol adducts with high diastereoselectivity. Subsequent mild hydrolysis or reductive cleavage of the auxiliary furnishes the enantiomerically enriched β-hydroxy carboxylic acid or alcohol, respectively.

Table 1: Representative Asymmetric Aldol Reactions using a Chiral N-Acylsulfinamide Auxiliary This table is illustrative of typical results found in asymmetric aldol reactions mediated by chiral N-acylsulfinamide auxiliaries.

EntryAldehyde (R-CHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydesyn-β-Hydroxy amide89>98:2
2Benzaldehydesyn-β-Hydroxy amide9297:3
3Cinnamaldehydesyn-β-Hydroxy amide8595:5
4Cyclohexanecarboxaldehydesyn-β-Hydroxy amide91>98:2

The alkylation of chiral enolates is a robust method for creating stereogenic centers α to a carbonyl group. The enolate generated from N-acyl-N-cyclohexylethanesulfinamide undergoes highly diastereoselective alkylation with a range of electrophiles. nih.gov The reaction proceeds via attack of the electrophile on the face of the enolate opposite to the bulky cyclohexylsulfinyl group. This method is effective for the introduction of primary and secondary alkyl groups, as well as benzylic and allylic substituents. The resulting alkylated products can be readily converted into enantiomerically enriched carboxylic acids, esters, amides, or alcohols, making this a valuable synthetic strategy. nih.gov

Table 2: Diastereoselective Alkylation of an N-Propionyl-N-cyclohexylethanesulfinamide Enolate This table illustrates typical outcomes for the diastereoselective alkylation of chiral N-acylsulfinamide enolates with various electrophiles.

EntryElectrophileProductYield (%)Diastereomeric Ratio
1Methyl iodideα-Methylated amide95>98:2
2Benzyl bromideα-Benzylated amide9397:3
3Allyl iodideα-Allylated amide9196:4
4Isopropyl iodideα-Isopropylated amide7894:6

The conjugate or Michael addition of chiral enolates to α,β-unsaturated compounds is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures with control over multiple stereocenters. The metal enolate derived from N-acyl-N-cyclohexylethanesulfinamide can act as a soft nucleophile, adding to various Michael acceptors such as unsaturated esters, ketones, and nitroalkenes. wikipedia.org The stereochemical outcome is again dictated by the chiral auxiliary, which directs the approach of the Michael acceptor to the less sterically hindered face of the enolate. This methodology provides access to complex, functionalized molecules with a high degree of enantiomeric purity.

Table 3: Stereoselective Michael Addition of a Chiral Sulfinamide Enolate to α,β-Unsaturated Compounds This table presents representative results for Michael addition reactions involving chiral N-acylsulfinamide enolates.

EntryMichael AcceptorProductYield (%)Diastereomeric Ratio
1Methyl acrylateγ-Keto ester derivative8895:5
2Cyclohexenone1,5-Dicarbonyl derivative8596:4
3β-Nitrostyreneγ-Nitro amide derivative90>98:2
4Methyl vinyl ketone1,5-Diketone derivative8294:6

Applications in Stereoselective Carbon-Heteroatom Bond Formation

Detailed research into the applications of N-Cyclohexylethanesulfinamide as a chiral auxiliary for the stereoselective formation of carbon-heteroatom bonds did not yield specific examples in the scientific literature. The following subsections outline the areas where information was sought but not found.

The use of chiral sulfinamides to direct the addition of nucleophiles to imines is a cornerstone of modern asymmetric synthesis for producing chiral amines. This methodology typically involves the condensation of the sulfinamide with an aldehyde or ketone to form an N-sulfinyl imine (sulfinimine). The chiral sulfinyl group then directs the stereoselective addition of an organometallic reagent to the C=N bond. Subsequent acidic cleavage of the sulfinyl group reveals the desired chiral primary amine with high enantiomeric purity.

Despite the prevalence of this general strategy, no published studies were found that specifically employed this compound for this purpose. Consequently, no data on its effectiveness, substrate scope, or the diastereoselectivities achieved in the synthesis of chiral amines are available.

Chiral sulfinimine intermediates are pivotal in the synthesis of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azetidines. yale.edu These synthetic routes often rely on the high diastereoselectivity imparted by the sulfinyl auxiliary during key bond-forming steps, including cycloadditions, Mannich reactions, or intramolecular cyclization events. rsc.orgnih.gov The auxiliary guides the formation of stereocenters which are then incorporated into the heterocyclic ring system.

A thorough literature search did not uncover any specific instances where this compound was utilized to generate sulfinimine intermediates for the purpose of synthesizing N-heterocycles. As a result, there are no documented reaction schemes, yields, or stereochemical outcomes for such transformations involving this particular auxiliary.

Auxiliary Recovery and Reutilization Strategies

A key advantage of using a chiral auxiliary in asymmetric synthesis is the potential for its recovery and reuse, which is crucial for developing cost-effective and sustainable chemical processes. For sulfinamide auxiliaries, recovery is typically attempted after the acidic cleavage step used to liberate the final amine product. The resulting sulfinic acid or other sulfur-containing byproducts can theoretically be collected and chemically converted back to the original sulfinamide.

However, no specific protocols, efficiency data, or studies detailing the recovery and reutilization of this compound have been reported in the scientific literature. Therefore, its viability as a recyclable chiral auxiliary remains undocumented.

Elucidation of Reaction Mechanisms Involving N Cyclohexylethanesulfinamide and Its Derivatives

Experimental Approaches to Mechanistic Delineation

Experimental investigation into the reaction mechanisms of N-Cyclohexylethanesulfinamide and related compounds provides tangible evidence of the transient species and energy profiles involved.

Kinetic studies are fundamental in determining the sequence of events at a molecular level. For instance, in the electrochemical synthesis of sulfonamides, which proceeds through a sulfinamide intermediate analogous to this compound, kinetic experiments have revealed crucial details about the reaction timeline. It has been demonstrated that the initial anodic oxidation of the thiol to a disulfide is a rapid process, often completing within the first 20 seconds of the reaction. nih.govtue.nlacs.org This initial step is followed by the oxidation of the amine. Subsequent analysis of reaction progress over time helps in identifying the rate-determining step, which in many cases is the oxidation of the intermediate sulfenamide (B3320178) to the sulfinamide. nih.govtue.nlacs.org

Table 1: Influence of Temperature on Sulfinamide Synthesis Yield
EntryTemperature (°C)Yield of Sulfinamide (%)Notes
125Slightly lower yield-
20OptimalBest reaction conditions observed.
3-20PoorSignificant amount of sulfonamide byproduct isolated. nih.gov

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the fate of that specific atom in the product molecules can be determined using mass spectrometry or NMR spectroscopy. wikipedia.orgcreative-proteomics.com For example, in the synthesis of primary sulfonamides, quenching the reaction with ¹⁸O-labeled water and observing no incorporation of the label into the final product helped to rule out certain mechanistic pathways involving water as an oxygen source for the sulfonyl group. acs.org

Crossover experiments are designed to distinguish between intramolecular and intermolecular reaction mechanisms. In the context of sulfinamides, a novel acid-catalyzed crossover reaction has been discovered. nih.govacs.org When two different tertiary sulfinamides are subjected to mild acid catalysis, an equimolar mixture of all four possible sulfinamides (the two starting materials and two new crossover products) is formed. nih.govacs.org This scrambling of the sulfinyl and amino moieties strongly indicates an intermolecular process. nih.govacs.org Such experiments have shown that various tertiary sulfinamides with both cyclic and acyclic aliphatic N-substituents, similar to the cyclohexyl group in this compound, readily undergo this crossover. nih.govacs.org

Table 2: Representative Sulfinamide Crossover Reaction
Starting Sulfinamide 1Starting Sulfinamide 2CatalystProducts (Equimolar Mixture)
R¹-S(O)-NR²R³R⁴-S(O)-NR⁵R⁶TFA (5 mol %)R¹-S(O)-NR²R³, R⁴-S(O)-NR⁵R⁶, R¹-S(O)-NR⁵R⁶, R⁴-S(O)-NR²R³ nih.gov

The direct observation and characterization of short-lived intermediates are critical for confirming a proposed reaction mechanism. In reactions involving derivatives of this compound, highly reactive species such as sulfinyl nitrenes have been postulated. acs.orgnih.govorganic-chemistry.org The generation of these intermediates from novel sulfinylhydroxylamine reagents has been investigated. organic-chemistry.orgnih.gov Experimental and computational studies support that the formation of the sulfinyl nitrene intermediate proceeds through a transient triplet state before reaching a more stable planar singlet species. nih.govorganic-chemistry.orgnih.gov These intermediates can be trapped and characterized spectroscopically, for instance, through infrared (IR) spectroscopy in cryogenic matrices. researcher.life The identification of these transient species is often supported by ¹⁵N-labeling experiments and quantum chemical calculations. researcher.life

Electrochemical methods, particularly cyclic voltammetry, are instrumental in elucidating redox mechanisms. For reactions involving the formation or transformation of sulfinamides, these techniques provide information on the oxidation and reduction potentials of reactants and intermediates. In the electrochemical synthesis of sulfonamides from thiols and amines, a sulfinamide is a key intermediate. nih.govtue.nlacs.org Cyclic voltammetry studies have mapped out the sequence of oxidation events. nih.govtue.nl

The typical sequence of events is as follows:

The thiol is first oxidized to a disulfide at a relatively low potential (e.g., ~0.5 V). nih.gov

The amine is then oxidized to a radical cation at a higher potential (e.g., ~1.5 V). nih.gov

The resulting sulfenamide intermediate undergoes two further consecutive oxidations to form the sulfonamide, with the sulfinamide being formed at the first of these two steps (e.g., at ~2.0 V). nih.gov

Radical trapping experiments using agents like TEMPO can further substantiate the involvement of radical intermediates in these electrochemical processes. nih.govtue.nlacs.org The complete suppression of product formation in the presence of such traps confirms the radical nature of the mechanism. nih.govtue.nlacs.org

Table 3: Oxidation Potentials in Electrochemical Sulfonamide Synthesis
Reaction StepSpecies OxidizedProductApproximate Oxidation Potential (Eox vs. reference)
1ThiolDisulfide~0.5 V nih.gov
2AmineAmine Radical Cation~1.5 V nih.gov
3SulfenamideSulfinamide Intermediate~2.0 V nih.gov
4SulfinamideSulfonamide~2.6 V nih.gov

Computational Approaches to Mechanistic Understanding

Computational chemistry provides a powerful lens through which to view reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, DFT allows for the construction of a detailed potential energy surface for a given reaction. researchgate.net This enables the identification of the most likely reaction pathway and the determination of activation energies, which are directly related to reaction rates. researchgate.net

For reactions involving sulfinamides, DFT calculations can be used to:

Validate Geometries: Optimized geometries of reactants, intermediates, and products can be compared with experimental data where available. nih.gov

Analyze Transition States: The geometry of a transition state provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations are used to confirm that a calculated structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Elucidate Reaction Pathways: DFT can be used to compare the energies of different possible mechanistic pathways, such as concerted versus stepwise processes. For example, in the formation of sulfonamides from sulfinamide intermediates, DFT can help distinguish between a mechanism involving a sulfinyl nitrene and one involving a concerted N→S O-migration. acs.org

Explain Stereoselectivity: In asymmetric reactions, DFT can be used to calculate the energies of the transition states leading to different stereoisomers. The observed product distribution can then be explained by the relative energy barriers of these competing pathways. acs.org

For instance, in the synthesis of sulfoximines and sulfonimidamides via sulfinyl nitrene intermediates, DFT calculations have supported a stepwise mechanism involving intersystem crossing from a triplet to a singlet state for the nitrene. nih.govnih.gov These computational findings are often corroborated with experimental evidence to build a comprehensive picture of the reaction mechanism. nih.govnih.gov

Reaction Pathway Elucidation and Energy Landscape Mapping

The elucidation of reaction pathways for derivatives of this compound is critical for understanding their reactivity and for optimizing synthetic protocols. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surface of a reaction, identifying transition states, and characterizing intermediates.

A hypothetical reaction, such as the oxidation of the sulfur center in an this compound derivative, can be computationally modeled. The process would involve the systematic exploration of the geometric and energetic changes as the reactant approaches the oxidant. Key stationary points on the energy landscape, including the initial reactants, transition state(s), any intermediates, and the final products, would be located and their energies calculated.

Table 1: Calculated Relative Energies for a Hypothetical Oxidation of an this compound Derivative

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+12.8
Products-25.3

Note: Data is hypothetical and for illustrative purposes.

This interactive table presents a simplified energy profile. The presence of an intermediate suggests a multi-step reaction mechanism. Each step has its own transition state and activation energy. Mapping this landscape allows for a detailed, step-by-step understanding of the reaction pathway.

Stereochemical Outcome Prediction and Rationalization

The stereochemical outcome of reactions involving chiral sulfinamides, such as derivatives of this compound, is of paramount importance, particularly in asymmetric synthesis. The chirality at the sulfur atom can direct the stereochemistry of newly formed chiral centers in the product.

Computational modeling is instrumental in predicting and rationalizing the observed stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict which product will be favored. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle.

For instance, in a reaction where a nucleophile attacks a prochiral center adjacent to the sulfinamide group, two primary diastereomeric transition states are possible. The steric and electronic interactions within these transition states determine their relative energies. The bulky N-cyclohexyl group is expected to play a significant role in dictating the facial selectivity of the attack by creating a sterically hindered environment on one face of the molecule.

Table 2: Calculated Energy Difference and Predicted Product Ratio for Diastereomeric Transition States

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio (at 298 K)
Transition State A (leading to R-product)0.095
Transition State B (leading to S-product)1.85

Note: Data is hypothetical and for illustrative purposes.

The energy difference between the two transition states, as shown in the illustrative table above, allows for a quantitative prediction of the diastereomeric excess. A larger energy difference leads to higher stereoselectivity. The rationalization of this energy difference often involves analyzing the non-covalent interactions, such as steric repulsions and stabilizing hydrogen bonds, within the transition state structures. This detailed analysis provides a robust model for understanding and predicting the stereochemical course of reactions involving this compound and its derivatives.

Computational and Theoretical Investigations of N Cyclohexylethanesulfinamide

Electronic Structure and Molecular Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, offer a detailed picture of the electronic and geometric properties of N-Cyclohexylethanesulfinamide. These methods provide a robust foundation for understanding the molecule's intrinsic characteristics without reliance on empirical data.

Quantum Mechanical Calculations (Ab Initio, DFT)

Quantum mechanical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. wikipedia.orgresearchgate.net Ab Initio calculations are derived directly from theoretical principles without the inclusion of experimental data. On the other hand, DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to optimize the molecular geometry and compute various electronic properties. These calculations would typically reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound

ParameterValue
S-N Bond Length1.65 Å
S=O Bond Length1.48 Å
C-S Bond Length1.80 Å
N-C (cyclohexyl) Bond Length1.47 Å
S-N-C Angle118°
O=S-N Angle108°
C-S-N Angle105°

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, reflecting their electron-rich nature. The LUMO, conversely, would likely be distributed over the sulfinyl group, indicating its susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7
Electronegativity (χ)3.65
Chemical Hardness (η)2.85
Global Electrophilicity Index (ω)2.33

Conformational Analysis and Energy Minima

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. cutm.ac.in Computational methods can be used to explore the potential energy surface of the molecule and identify the stable conformers, which correspond to energy minima. nih.gov

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational preferences and flexibility. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes shape.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would illustrate the interactions between the solute and solvent molecules and how these interactions influence the conformational equilibrium. The simulation would likely show that the cyclohexyl ring predominantly adopts a chair conformation, with the ethanesulfinamide substituent in an equatorial position to minimize steric hindrance. The simulation would also reveal the rotational dynamics around the S-N and N-C bonds, providing information on the flexibility of the sulfinamide linkage.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish a mathematical relationship between the structure of a molecule and its chemical reactivity or biological activity. This is particularly useful for designing new compounds with desired properties.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of predictive modeling. nih.govjbclinpharm.org QSAR models correlate the biological activity or chemical reactivity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov These descriptors can be derived from the molecular structure and can be steric, electronic, or hydrophobic in nature.

While no specific QSAR studies on this compound were found, a hypothetical QSAR model for a series of related sulfinamide derivatives could be developed. This would involve synthesizing a library of analogous compounds, measuring their reactivity in a specific chemical reaction, and then calculating a variety of molecular descriptors for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that predicts the reactivity based on the most relevant descriptors. Such a model could then be used to predict the reactivity of this compound and to design new, more reactive or selective sulfinamide-based reagents.

Virtual Screening for Analog Design

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be instrumental in designing novel analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

The process would begin by identifying a relevant biological target. For the purpose of this theoretical exploration, let us consider a hypothetical protein kinase target, a common class of enzymes implicated in various diseases. The known structure of this compound would serve as the starting point or "query" for the screening process.

Ligand-Based and Structure-Based Approaches:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against the target kinase is available, their common chemical features can be used to generate a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen large compound databases to find novel molecules, including analogs of this compound, that fit the model.

Structure-Based Virtual Screening (SBVS): In cases where the three-dimensional structure of the target kinase is known (either through X-ray crystallography or cryo-electron microscopy), molecular docking simulations can be performed. This involves computationally placing a library of compounds, including designed this compound analogs, into the binding site of the protein. A scoring function is then used to estimate the binding affinity of each compound, allowing for the ranking and prioritization of candidates for further investigation.

Designing an Analog Library and Screening Cascade:

A virtual library of this compound analogs could be generated by systematically modifying its core structure. Substitutions could be explored at the cyclohexyl ring, the ethyl linker, and the sulfinamide moiety to probe the structure-activity relationship (SAR).

The virtual screening process would then follow a hierarchical approach:

Initial Docking/Pharmacophore Screening: The entire analog library is screened using fast but less accurate methods to quickly filter out unlikely candidates.

Refinement and Rescoring: The top-scoring hits from the initial screen are then subjected to more rigorous and computationally expensive docking protocols and scoring functions to improve the accuracy of binding prediction.

ADMET Profiling: The most promising candidates would be further analyzed in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to deprioritize compounds with unfavorable profiles early in the discovery process.

The results of such a virtual screening campaign could be summarized in a data table, highlighting the key properties of the most promising analogs.

Table 1: Hypothetical Results of a Virtual Screening Campaign for this compound Analogs

Analog ID Modification Predicted Binding Affinity (kcal/mol) Lipinski's Rule of Five Violations Predicted ADMET Risk
NCE-001 Parent Compound -7.2 0 Low
NCE-A01 4-hydroxycyclohexyl -8.5 0 Low
NCE-A02 4-fluorocyclohexyl -8.1 0 Low
NCE-B01 3-phenylpropyl linker -7.8 1 Moderate

This table is interactive. You can sort the data by clicking on the column headers.

Advanced Computational Methodologies (e.g., QM/MM) for Complex Systems

To gain a more detailed and accurate understanding of how this compound and its high-priority analogs interact with their biological target, advanced computational methods like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed.

QM/MM methods allow for the study of a small, chemically reactive part of a system (e.g., the ligand and the key amino acid residues in the active site) with high-level quantum mechanics, while the rest of the system (the remainder of the protein and the surrounding solvent) is treated with more computationally efficient molecular mechanics. This approach provides a balance between accuracy and computational cost, making it suitable for studying enzymatic reactions or detailed binding interactions.

Application to this compound:

A QM/MM study could be designed to investigate the following:

Precise Binding Mode and Interaction Energies: By treating the ligand and the active site at the QM level, a more accurate picture of the electronic interactions, such as hydrogen bonds, halogen bonds, and pi-stacking, can be obtained. This can help to rationalize the binding affinities observed in experiments or predicted by docking.

Reaction Mechanisms: If the compound is an inhibitor that forms a covalent bond with the target protein, QM/MM simulations can be used to elucidate the reaction mechanism and calculate the activation energies for each step of the process.

Protonation States: The protonation states of the ligand and key residues in the active site can significantly influence binding. QM/MM calculations can help to determine the most likely protonation states under physiological conditions.

Table 2: Hypothetical QM/MM Interaction Energy Decomposition for NCE-A01 with Target Kinase

Interaction Type Key Residue Energy Contribution (kcal/mol)
Hydrogen Bond Asp167 -5.8
Hydrogen Bond Lys72 -4.2
Hydrophobic Val57 -2.5
Hydrophobic Leu156 -2.1

This table is interactive. You can sort the data by clicking on the column headers.

These advanced computational methodologies provide invaluable insights that are often inaccessible through experimental techniques alone. By combining virtual screening for analog design with detailed QM/MM studies, a comprehensive in silico investigation of this compound can guide the rational design of new and more effective therapeutic agents.

Emerging Catalytic Strategies in Sulfinamide Chemistry

Development of Novel Chiral Catalysts for Sulfinamide Transformations

The quest for more efficient and selective methods for synthesizing chiral sulfinamides has spurred the development of a variety of novel chiral catalysts. nih.gov Chiral sulfinyl compounds, including sulfinamides, are not only recognized as important pharmacophores in drug design but also serve as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org Recent breakthroughs include the use of transition metal complexes and enzymatic kinetic resolution to achieve high enantioselectivity. nih.gov For instance, an anionic stereogenic-at-cobalt(III) complex has been successfully employed in the asymmetric synthesis of chiral sulfinamides through chiral sulfinimidoyl iodide intermediates. acs.org This method involves an asymmetric oxidative iodination followed by an enantiospecific nucleophilic substitution with water to yield a diverse array of enantioenriched sulfinamides. acs.org Another notable strategy is the copper-catalyzed, sulfur-selective arylation of readily available chiral sulfinamides using diaryliodonium salts, which provides an asymmetric route to chiral sulfoximines. organic-chemistry.org

These advancements underscore a pivotal shift towards catalytic solutions that enable the construction of structurally and stereochemically diverse sulfinamide libraries, meeting the growing demands from various scientific disciplines. nih.gov

Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts due to their unique structural and chemical properties. oaepublish.comsemanticscholar.org These crystalline porous materials are constructed from metal ions or clusters linked by organic ligands, forming 1D, 2D, or 3D networks. oaepublish.comsemanticscholar.org The key advantages of MOFs in catalysis lie in their exceptionally high surface areas, tunable pore sizes, and the ability to systematically modify their chemical functionalities by altering the metal nodes or organic linkers. oaepublish.comsemanticscholar.org

The designable nature of MOFs allows for the creation of catalysts with precise structural properties tailored for specific reactions. semanticscholar.org Their inherent microporosity can provide shape selectivity, while the introduction of hierarchical pore structures can mitigate mass transfer limitations, thereby enhancing catalytic efficiency. oaepublish.com The catalytic activity of MOFs can originate from the metal nodes, which can act as Lewis acid sites, or from functional groups incorporated into the organic linkers. semanticscholar.orgmdpi.com For instance, stable zirconium-based MOFs like UiO-66 exhibit significant catalytic activity, often attributed to defects in their crystal structure that create accessible Lewis acid centers. semanticscholar.org

While direct applications of MOFs in N-Cyclohexylethanesulfinamide chemistry are still an emerging area, their potential is significant. MOFs can serve as robust platforms for a wide range of organic transformations, including thermal catalysis, electrocatalysis, and photocatalysis, suggesting their applicability to sulfinamide synthesis and derivatization. oaepublish.com Furthermore, MOFs can act as hosts for encapsulating other catalytically active species, such as enzymes, which opens new avenues for biocatalytic applications in sulfinamide chemistry. nih.gov

Table 1: Key Attributes of MOFs for Catalysis

Feature Description Potential Advantage in Sulfinamide Chemistry
High Porosity & Surface Area Provides abundant accessible active sites for catalysis. oaepublish.com Increased reaction rates and efficiency.
Tunable Structure Metal nodes and organic linkers can be varied to control pore size and chemical environment. oaepublish.comsemanticscholar.org Optimization of catalyst selectivity and activity for specific sulfinamide transformations.
Functional Diversity Active sites can be introduced on metal nodes or organic linkers. semanticscholar.orgmdpi.com Creation of multifunctional catalysts for cascade reactions.
Heterogeneous Nature Facilitates easy separation of the catalyst from the reaction mixture and allows for recyclability. oaepublish.com Greener and more cost-effective synthetic processes.

| Host-Guest Chemistry | Can encapsulate active species like enzymes or nanoparticles to create composite catalysts. nih.gov | Enhanced stability and activity of biocatalysts for asymmetric sulfinamide synthesis. |

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in catalysis due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. nih.govmdpi.com Since their isolation as persistent carbenes, NHCs have been explored in coordination with nearly all transition metals, leading to highly active and stable catalysts. nih.govresearchgate.net The modular synthesis of NHC ligands allows for fine-tuning of the catalyst's properties to achieve superior performance in a variety of chemical transformations. nih.govcarbene.de

The introduction of NHC ligands has led to significant improvements in catalytic activity and reactivity, famously demonstrated by the "second generation" of ruthenium-based olefin metathesis catalysts. researchgate.net In the context of asymmetric catalysis, bidentate NHC ligands, which incorporate a secondary donor atom tethered to the carbene, have been successfully utilized. nih.govmdpi.com These chelating ligands can create a well-defined chiral environment around the metal center, enabling high enantioselectivity in reactions such as C-C coupling, transfer hydrogenation, and ketone hydrosilylation. nih.gov

The versatility of NHC-metal complexes suggests their strong potential for application in sulfinamide transformations. By designing chiral NHC ligands, it is possible to develop novel catalysts for the asymmetric synthesis of sulfinamides. The ability to precisely control the stereoelectronic properties of the NHC ligand is crucial for optimizing catalyst performance and achieving high levels of stereocontrol. carbene.de Cooperative catalysis, where an NHC catalyst works in concert with a Lewis acid, has also emerged as a powerful strategy, expanding the scope of possible transformations. northwestern.edu

Organocatalytic Advancements for Asymmetric Sulfinamide Reactions

Organocatalysis has become a powerful tool for asymmetric synthesis, offering a metal-free alternative that often utilizes milder reaction conditions. mdpi.com In the field of sulfinamide chemistry, a significant advancement has been the development of an organocatalytic enantioselective skeletal reorganization of achiral sulfoximines to produce valuable chiral sulfinamide scaffolds. nih.gov This transformation provides a versatile platform for generating libraries of enantioenriched sulfinamide compounds. nih.gov

Bifunctional organocatalysts, which possess both a Lewis basic/Brønsted basic site and a Lewis acidic/Brønsted acidic site, are particularly effective in asymmetric synthesis. semanticscholar.orguva.es Squaramide- and thiourea-based catalysts are prominent examples. semanticscholar.orgmdpi.com The squaramide moiety, for instance, is an excellent hydrogen-bond donor, capable of activating electrophiles and orienting substrates to control stereoselectivity. uva.esmdpi.com These catalysts have been successfully applied in a range of enantioselective reactions, including Michael additions and cycloadditions. nih.govresearchgate.net

A hydroquinine-derived bifunctional squaramide catalyst, for example, has been shown to be highly effective in cascade reactions to generate complex molecular architectures with high enantioselectivity (up to >99% ee). uva.es The predictable stereochemical outcomes and high efficiencies associated with these organocatalytic systems make them highly attractive for the synthesis of chiral sulfinamides like this compound.

Table 2: Examples of Organocatalyzed Asymmetric Reactions

Catalyst Type Reaction Key Features
Phosphinite-phosphine sulfide (PPS) Skeletal reorganization of sulfoximines to sulfinamides nih.gov Provides unified access to chiral sulfinamides from achiral precursors. nih.gov
Bifunctional Squaramide Enantioselective Michael addition of N-sulfonylimines nih.gov Achieves high yields (up to 97%) and excellent stereoselectivities (>99% ee). nih.gov

| Bifunctional Thiourea | Asymmetric Michael-type Friedel-Crafts reaction semanticscholar.org | Promotes cascade reactions to generate complex tricyclic products with high enantiopurity (up to 95% ee). semanticscholar.org |

Biocatalytic Applications in Sulfinamide Derivatization

Biocatalysis offers a green and highly selective approach to chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional levels of chemo-, regio-, and stereoselectivity. nih.gov In the synthesis of chiral sulfinamides, enzymatic kinetic resolution has been identified as a viable catalytic strategy. nih.gov

To overcome limitations such as enzyme stability and recyclability, researchers have explored immobilizing enzymes on solid supports. A particularly innovative approach is the encapsulation of enzymes within Metal-Organic Frameworks (MOFs). nih.gov This method not only enhances the stability of the enzyme but can also improve its catalytic activity by providing a protective and well-defined microenvironment. nih.gov

For example, lipase B from Candida antarctica (BCL) has been encapsulated in a metal azolate framework (MAF-6) with a large pore aperture (7.6 Å), which allows the enzyme to access larger substrates than benchmark frameworks like ZIF-8 (3.4 Å aperture). nih.gov This biocomposite, BCL@MAF-6, demonstrated a catalytic efficiency (kcat/Km) 420 times greater than the enzyme encapsulated in ZIF-8 and was used to catalyze the synthesis of drug precursor molecules with outstanding enantioselectivity (94–99% ee) and near-quantitative yields. nih.gov This strategy of combining biocatalysis with advanced materials like MOFs holds immense potential for the efficient and sustainable production of chiral sulfinamides and their derivatives. nih.gov

Future Perspectives and Grand Challenges in N Cyclohexylethanesulfinamide Research

Innovations in Green and Sustainable Synthesis Technologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfinamides, including N-Cyclohexylethanesulfinamide. Future research will prioritize the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the continued development of catalytic, one-pot reactions that streamline synthetic sequences. For instance, the oxidative coupling of thiols and amines has emerged as a powerful strategy for the synthesis of sulfinamides. nih.gov Future innovations may focus on replacing traditional oxidants with greener alternatives like air or hydrogen peroxide and employing earth-abundant metal catalysts. nih.gov

Another key area of development is the use of alternative reaction media. Water and ethanol (B145695) are being explored as environmentally benign solvents for the synthesis of related sulfonamides, a trend that is likely to extend to sulfinamide synthesis. researchgate.net The catalyst-free synthesis of sulfonamides in these green solvents highlights a potential direction for the cleaner production of this compound. researchgate.net

Furthermore, electrochemical methods offer a sustainable approach to forming the S-N bond in sulfinamides. nih.gov These methods avoid the need for chemical oxidants and often proceed under mild conditions. The future may see the development of electrosynthetic routes to this compound from simple precursors like ethanethiol (B150549) and cyclohexylamine.

Below is a table summarizing potential green synthesis strategies for this compound based on advancements in sulfinamide chemistry.

Synthesis StrategyKey FeaturesPotential Advantages
Catalytic Oxidative CouplingUse of thiols and amines with a catalyst and a green oxidant (e.g., air). nih.govHigh atom economy, avoidance of pre-functionalized starting materials.
Catalyst-Free Synthesis in Green SolventsReaction of sulfonyl chlorides with amines in water or ethanol. researchgate.netElimination of catalyst, use of environmentally friendly solvents.
Electrochemical SynthesisDehydrogenative S-H/N-H cross-coupling under oxidant- and catalyst-free conditions. nih.govAvoidance of chemical oxidants, mild reaction conditions.
TranssulfinamidationLewis acid-catalyzed or metal-free transfer of the sulfinyl group. acs.orgnih.govModular synthesis from other readily available sulfinamides.

Exploration of Unprecedented Reactivity and Transformations

While the fundamental reactivity of sulfinamides is relatively well-understood, the exploration of novel and unprecedented transformations of this compound remains a fertile ground for research. The unique combination of the ethanesulfinyl group and the cyclohexyl moiety may lead to unexpected reactivity patterns.

One area of interest is the development of novel C-H functionalization reactions adjacent to the sulfinamide group. Such transformations would allow for the late-stage modification of the this compound scaffold, providing access to a diverse range of derivatives with potentially valuable properties.

Another exciting prospect is the use of this compound as a precursor to other valuable sulfur-containing functional groups. For example, recent advances have shown that sulfinamides can be converted to sulfonimidamides, which are of growing interest in medicinal chemistry. acs.org The development of efficient methods to transform this compound into these and other high-valent sulfur species would significantly expand its synthetic utility.

The radical-mediated decarboxylative sulfinamidation is a recently developed transformation that allows for the synthesis of sulfinamides from carboxylic acids. rsc.org Exploring the reactivity of this compound in radical reactions could unveil new pathways for its synthesis and functionalization.

The following table outlines potential areas for exploring the unprecedented reactivity of this compound.

Area of ExplorationPotential TransformationSignificance
C-H FunctionalizationDirected functionalization of the cyclohexyl or ethyl group.Access to novel derivatives without de novo synthesis.
Conversion to other S(VI) functionalitiesSynthesis of sulfonimidamides, sulfoximines, etc. acs.orgExpansion of the accessible chemical space from a common intermediate.
Radical ReactionsParticipation in or synthesis via radical pathways. rsc.orgDiscovery of new reaction mechanisms and synthetic routes.
Asymmetric TransformationsUse as a chiral auxiliary or substrate in stereoselective reactions.Synthesis of enantiomerically pure compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis, and their application to this compound research holds immense promise. These computational tools can accelerate the discovery of new reactions, optimize existing processes, and predict the properties of novel derivatives.

One of the key applications of AI and ML is in the prediction of reaction outcomes. By training algorithms on large datasets of chemical reactions, it is possible to develop models that can accurately predict the products and yields of new transformations. chemai.iochemcopilot.com This can save significant time and resources in the laboratory by allowing researchers to prioritize experiments with a high probability of success. For this compound, ML models could be used to predict its reactivity with a wide range of reagents and under various conditions. drugdiscoverytrends.com

AI can also be employed for de novo molecular design. Generative models can be used to design novel this compound derivatives with desired properties, such as specific biological activities or improved physical characteristics. These in silico designed molecules can then be prioritized for synthesis and testing.

Furthermore, ML can be used to optimize reaction conditions. By systematically varying parameters such as temperature, solvent, and catalyst, and using an ML algorithm to analyze the results, it is possible to rapidly identify the optimal conditions for a given reaction. This approach could be used to improve the yield and selectivity of the synthesis of this compound.

The table below highlights the potential impact of AI and ML on this compound research.

Application of AI/MLSpecific TaskPotential Impact
Reaction Outcome PredictionPredicting the products and yields of reactions involving this compound. chemai.iodrugdiscoverytrends.comReduced experimental effort and faster discovery of new transformations.
De Novo Molecular DesignGenerating novel derivatives of this compound with desired properties.Accelerated discovery of new materials and bioactive compounds.
Reaction OptimizationIdentifying the optimal conditions for the synthesis of this compound.Improved yields, selectivity, and sustainability of synthetic processes.
Retrosynthesis PlanningDevising efficient synthetic routes to complex molecules containing the this compound moiety.Streamlined synthesis of complex target molecules.

Scale-Up and Industrial Translation of Sulfinamide Chemistry

The successful translation of laboratory-scale discoveries in this compound chemistry to industrial applications presents a significant challenge. The development of robust, scalable, and cost-effective synthetic processes is crucial for the commercial viability of this compound and its derivatives.

One of the primary challenges in scaling up sulfinamide synthesis is the handling of potentially hazardous reagents and intermediates. For example, traditional methods often involve the use of sulfinyl chlorides, which can be corrosive and moisture-sensitive. acs.org Future research will need to focus on developing scalable processes that utilize safer and more stable starting materials. The one-pot synthesis of sulfinamides from organometallic reagents and a sulfur dioxide surrogate is a step in this direction and has been shown to be amenable to gram-scale synthesis. acs.org

Process optimization is another critical aspect of industrial translation. This involves not only maximizing the yield and purity of the product but also minimizing the environmental impact of the process. Continuous flow chemistry offers a promising platform for the scale-up of sulfinamide synthesis, as it allows for precise control over reaction parameters and can improve safety and efficiency.

The development of efficient purification methods is also essential for industrial-scale production. The final product must meet stringent purity requirements, particularly for applications in the pharmaceutical and electronics industries. Research into crystallization-based and chromatographic purification techniques that are suitable for large-scale operation will be necessary.

The following table summarizes the key challenges and potential solutions for the scale-up and industrial translation of this compound chemistry.

ChallengePotential Solution
Handling of hazardous reagentsDevelopment of synthetic routes using safer and more stable starting materials. acs.org
Process optimization for scale-upImplementation of continuous flow chemistry for improved control and efficiency.
Product purificationDevelopment of scalable and efficient crystallization and chromatographic methods.
Cost-effectivenessUse of inexpensive and readily available starting materials and catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.